ethyl 7-[(4-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
Ethyl 7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate: is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core substituted with fluorophenyl and methoxyphenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 2-methoxyphenylacetic acid to form an intermediate, which is then cyclized to produce the chromene core. The final step involves esterification with ethanol to yield the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new chromene derivatives with enhanced biological activities.
Biology and Medicine: Research has explored its potential as an anti-inflammatory, antioxidant, and anticancer agent. The presence of fluorophenyl and methoxyphenyl groups may enhance its interaction with biological targets, leading to improved efficacy.
Industry: In the pharmaceutical industry, this compound may serve as a lead compound for the development of new drugs. Its unique structure allows for modifications that can optimize its pharmacological properties.
Mechanism of Action
The mechanism of action of ethyl 7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets in the body. The chromene core and substituent groups may interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 4-Methoxy-6-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-2H-pyran-2-one
- 2-[(2-bromo-6-fluorophenyl)methoxy]-1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane
- Bis(4-fluorophenyl)methanol
Comparison: Ethyl 7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is unique due to its specific substitution pattern on the chromene core. This pattern may confer distinct biological activities and chemical reactivity compared to similar compounds. For example, the presence of both fluorophenyl and methoxyphenyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C26H21FO6 |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
ethyl 7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C26H21FO6/c1-3-31-26(29)25-23(19-6-4-5-7-21(19)30-2)24(28)20-13-12-18(14-22(20)33-25)32-15-16-8-10-17(27)11-9-16/h4-14H,3,15H2,1-2H3 |
InChI Key |
NORJMERQESJXIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC=CC=C4OC |
Origin of Product |
United States |
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